molecular formula C16H10N2O3S2 B11640942 3-(4-Oxo-5-pyridin-3-ylmethylene-2-thioxo-thiazolidin-3-yl)-benzoic acid

3-(4-Oxo-5-pyridin-3-ylmethylene-2-thioxo-thiazolidin-3-yl)-benzoic acid

Cat. No.: B11640942
M. Wt: 342.4 g/mol
InChI Key: TWIPVBVDCIVKBB-NTUHNPAUSA-N
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Description

3-(4-Oxo-5-pyridin-3-ylmethylene-2-thioxo-thiazolidin-3-yl)-benzoic acid is a complex organic compound characterized by its unique structure, which includes a thiazolidinone ring, a pyridine moiety, and a benzoic acid group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Oxo-5-pyridin-3-ylmethylene-2-thioxo-thiazolidin-3-yl)-benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Thiazolidinone Ring: The initial step involves the condensation of a thioamide with an α-haloketone to form the thiazolidinone ring. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Introduction of Pyridine Moiety: The pyridine ring is introduced through a Knoevenagel condensation reaction between the thiazolidinone derivative and a pyridine-3-carbaldehyde. This step often requires a catalyst such as piperidine and is conducted under reflux conditions.

    Attachment of Benzoic Acid Group: The final step involves the coupling of the intermediate with a benzoic acid derivative, typically through an esterification or amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Oxo-5-pyridin-3-ylmethylene-2-thioxo-thiazolidin-3-yl)-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, particularly at the thioxo group.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and benzoic acid moieties.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium on carbon (Pd/C) are frequently employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-Oxo-5-pyridin-3-ylmethylene-2-thioxo-thiazolidin-3-yl)-benzoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, this compound has shown potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways. Its ability to interact with biological macromolecules makes it a candidate for studying protein-ligand interactions.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has been studied for its anti-inflammatory, antimicrobial, and anticancer activities. Researchers are exploring its use in drug development, particularly for diseases where these activities are beneficial.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 3-(4-Oxo-5-pyridin-3-ylmethylene-2-thioxo-thiazolidin-3-yl)-benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The pathways involved often include key metabolic and signaling pathways, which are crucial for cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidinone ring and are known for their antidiabetic properties.

    Pyridine Derivatives: Compounds with pyridine rings are widely studied for their biological activities.

    Benzoic Acid Derivatives: These compounds are common in pharmaceuticals and industrial applications.

Uniqueness

What sets 3-(4-Oxo-5-pyridin-3-ylmethylene-2-thioxo-thiazolidin-3-yl)-benzoic acid apart is its combination of functional groups, which confer a unique set of chemical and biological properties

Properties

Molecular Formula

C16H10N2O3S2

Molecular Weight

342.4 g/mol

IUPAC Name

3-[(5E)-4-oxo-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid

InChI

InChI=1S/C16H10N2O3S2/c19-14-13(7-10-3-2-6-17-9-10)23-16(22)18(14)12-5-1-4-11(8-12)15(20)21/h1-9H,(H,20,21)/b13-7+

InChI Key

TWIPVBVDCIVKBB-NTUHNPAUSA-N

Isomeric SMILES

C1=CC(=CC(=C1)N2C(=O)/C(=C\C3=CN=CC=C3)/SC2=S)C(=O)O

Canonical SMILES

C1=CC(=CC(=C1)N2C(=O)C(=CC3=CN=CC=C3)SC2=S)C(=O)O

Origin of Product

United States

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